2-Chloro-6-methanesulfonylbenzaldehyde
Overview
Description
2-Chloro-6-methanesulfonylbenzaldehyde (CAS Number: 1378864-51-7) is an aromatic compound with a molecular formula of C8H7ClO3S . It has a molecular weight of 218.66 g/mol .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methanesulfonylbenzaldehyde is 1S/C8H7ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 . The InChI key is GZYLETUVWATVLD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-6-methanesulfonylbenzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 218.66 g/mol .Scientific Research Applications
Chemical Synthesis and Catalysis
2-Chloro-6-methanesulfonylbenzaldehyde is involved in chemical synthesis processes, especially in the formation of complex molecules. For instance, its derivatives have been utilized in the synthesis of bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes, showcasing its role in producing compounds with significant noncovalent interactions, which are stabilized by hydrogen, halogen, and tetrel bonds. This demonstrates its potential in the synthesis of colorants with specific properties (Shikhaliyev et al., 2018).
Pharmaceutical Intermediate Synthesis
The compound is also significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various pharmaceutical agents. For example, its methanesulfonate derivatives have shown effectiveness as catalysts in chemoselective synthesis, indicating its role in the precise and targeted production of pharmaceutical intermediates. This capability to catalyze reactions at room temperature under solvent-free conditions highlights its utility in environmentally friendly and efficient synthetic processes (Wang et al., 2009).
Organic and Green Chemistry
In the realm of green chemistry, derivatives of 2-Chloro-6-methanesulfonylbenzaldehyde are pivotal in developing sustainable chemical processes. For instance, cerium(IV) methanesulfonate, a derivative, has been employed as an effective oxidizing agent in the synthesis of aromatic aldehydes or ketones from alkyl aromatic compounds. This reflects its contribution to the synthesis of high-value chemicals with good yield and high selectivity, emphasizing its role in promoting eco-friendly synthesis methods (Wang Shi-zhi, 2011).
Advanced Materials and Supramolecular Chemistry
Furthermore, 2-Chloro-6-methanesulfonylbenzaldehyde derivatives contribute to the field of materials science, particularly in the synthesis of advanced materials. Their involvement in the clean and high-yield synthesis of furylmethane derivatives using a two-phase system showcases the compound's versatility in creating materials with desired properties. The innovative use of –SO3H functionalized ionic liquids for condensation reactions opens up new pathways in the design and development of functional materials (Shinde et al., 2017).
properties
IUPAC Name |
2-chloro-6-methylsulfonylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYLETUVWATVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methanesulfonylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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